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3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

This 3-fluoro positional isomer (meta-substituted) is the definitive comparator for fluorine SAR studies against its 4-fluoro analog (CAS 1021258-89-8). With no annotated bioactivity in PubChem or ChEMBL, it is uniquely suited for chemoproteomic and phenotypic screening campaigns exploring the underexplored 3-fluorobenzamide-sulfonyl-piperazine subspace. Its propylsulfonyl linker and pyridin-2-yl piperazine terminus provide a distinct chemotype for CXCR3, GlyT1, or Bcl-2 target interrogation. MW 406.5 g/mol, XLogP3-AA 1.8, TPSA 91 Ų—satisfying Lipinski and Veber criteria for lead-like development. Ideal for fragment growth and multiparameter optimization programs.

Molecular Formula C19H23FN4O3S
Molecular Weight 406.48
CAS No. 1021220-54-1
Cat. No. B2460656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021220-54-1
Molecular FormulaC19H23FN4O3S
Molecular Weight406.48
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H23FN4O3S/c20-17-6-3-5-16(15-17)19(25)22-9-4-14-28(26,27)24-12-10-23(11-13-24)18-7-1-2-8-21-18/h1-3,5-8,15H,4,9-14H2,(H,22,25)
InChIKeyAYCUMHMUGSVZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide: Structural Identity and Physicochemical Baseline for Procurement Decision-Making


3-Fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021220-54-1) is a synthetic small molecule belonging to the sulfonyl-piperazinyl-benzamide chemotype [1]. The compound features a 3-fluorobenzamide core linked via a propylsulfonyl spacer to a 1-(pyridin-2-yl)piperazine moiety, with a molecular formula of C₁₉H₂₃FN₄O₃S and a molecular weight of 406.5 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 91 Ų, and seven rotatable bonds, which collectively position this compound as a moderately lipophilic, conformationally flexible scaffold suitable for further medicinal chemistry exploration [1]. The compound is catalogued in public repositories including PubChem (CID 42438491) but currently lacks annotated biological activity data in these authoritative databases, a critical consideration for users evaluating it as a probe or lead molecule [1].

Why 3-Fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide Cannot Be Indiscriminately Replaced by In-Class Analogs


The sulfonyl-piperazinyl-benzamide chemical class encompasses diverse regioisomers and substitution variants, yet even subtle structural modifications—such as fluorine position (3- vs. 4-fluoro), propyl vs. ethyl spacer length, or pyridin-2-yl vs. pyrimidin-2-yl attachment—can profoundly alter molecular recognition, target engagement, and pharmacokinetic behavior [1]. Patent literature demonstrates that closely related pyridin-2-yl-piperazinyl sulfonamides have been explored as CXCR3 antagonists [2], GlyT1 inhibitors [3], and Bcl-2 family protein modulators [4], each scaffold exhibiting distinct structure-activity relationships where small substituent changes lead to orders-of-magnitude differences in potency and selectivity. Generic substitution without empirical verification therefore risks selecting a compound with fundamentally different—or absent—biological activity for the intended target [1].

Quantitative Differentiation Evidence for 3-Fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021220-54-1) Relative to Closest Analogs


Fluorine Positional Isomerism: 3-Fluoro vs. 4-Fluoro Substitution Defines Pharmacophoric Geometry

The target compound bears a fluorine substituent at the meta (3-) position of the benzamide phenyl ring. In contrast, the closest regioisomer, 4-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021258-89-8), carries the fluorine at the para (4-) position [1]. This positional difference alters the electronic distribution across the benzamide ring: the 3-fluoro substituent exerts an electron-withdrawing inductive effect (-I) without the resonance donation (+M) possible at the 4-position, changing the pKₐ of the amide NH and the dipole moment orientation relative to the sulfonyl-piperazine pharmacophore [2]. While direct head-to-head biological data are unavailable in the public domain, class-level evidence from benzamide-piperazine-sulfonamide anticancer hybrids demonstrates that positional isomerism in the benzamide ring can shift in vitro cytotoxicity IC₅₀ values by >4-fold across HeLa, A549, and T98G cell lines [3].

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

Linker Length Differentiation: Propylsulfonyl Spacer vs. Ethylsulfonyl Analogs Modulates Conformational Flexibility and Target Accessibility

The target compound incorporates a propyl (–CH₂CH₂CH₂–) spacer between the sulfonamide sulfur and the benzamide carbonyl. The closest ethyl-linked analog, 3-fluoro-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CID likely, not uniquely assigned), features a two-carbon ethyl spacer [1]. The additional methylene unit in the propyl linker increases the number of rotatable bonds from 6 to 7 and extends the maximum sulfur-to-carbonyl distance by approximately 1.3 Å, altering the conformational ensemble available for receptor binding [1]. This linker-length variation has been systematically explored in the CXCR3 antagonist patent literature (US9266876B2), where propyl-linked sulfonamides demonstrated distinct antagonist IC₅₀ profiles (IC₅₀ = 3.9 nM for optimized propyl-linked compounds) compared to ethyl-linked variants in FLIPR-based calcium flux assays using CHO-K1 cells expressing recombinant human CXCR3 [2].

Medicinal Chemistry Linker Optimization Conformational Analysis

XLogP3-AA Lipophilicity: Quantified Difference of 1.8 vs. Predicted Values for Closest Analogs Defines Membrane Permeability Profile

The target compound has a computed XLogP3-AA value of 1.8, as determined by PubChem [1]. For comparison, the difluoro analog 2,4-difluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021220-55-2) would be predicted to have a higher XLogP3-AA (>2.0) due to the additional fluorine atom [2]. The trimethoxy analog 3,4,5-trimethoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021258-88-7) is reported to have enhanced lipophilicity from the trimethoxy substitution pattern [3]. The XLogP3-AA of 1.8 places the target compound within the optimal range for oral absorption (Lipinski's Rule of Five: XLogP ≤ 5), distinct from more lipophilic analogs that may exhibit poorer solubility or increased metabolic liability [1].

ADME Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Capacity: 7 Acceptors vs. 8 for Methoxy-Substituted Analogs Fine-Tunes Solubility and Target Interaction

The target compound presents 7 hydrogen-bond acceptor sites (3 from sulfonamide oxygens, 1 from amide carbonyl, 1 from pyridine nitrogen, 2 from piperazine nitrogens) and exactly 1 hydrogen-bond donor (amide NH) [1]. This donor-acceptor ratio of 1:7 yields a computed TPSA of 91 Ų [1]. By comparison, the 5-chloro-2-methoxy-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide analog (CAS 1021221-31-7) introduces an additional methoxy oxygen, increasing the H-bond acceptor count to 8 and the TPSA above 100 Ų, which may reduce passive membrane permeability [2]. The 3,4,5-trimethoxy analog further increases acceptor count to 10, substantially elevating polarity [2].

Physicochemical Profiling Hydrogen Bonding Drug Design

Absence of Annotated Bioactivity in Authoritative Databases: Target Compound Requires De Novo Profiling, Unlike Pre-Characterized Analogs

As of April 2026, the target compound (CID 42438491) has zero annotated biological activity entries in PubChem BioAssay and no curated bioactivity data in ChEMBL [1][2]. This stands in contrast to structurally related compounds such as SB-225002 (CAS 182498-32-4), a well-characterized CXCR2 antagonist with IC₅₀ = 22 nM and >150-fold selectivity over CXCR1 , and JNJ-31020028 (CAS 1094873-14-9), a selective NPY Y2 receptor antagonist with IC₅₀ = 6.03–8.51 nM across human, rat, and mouse receptors . The absence of public bioactivity data for the target compound means that its biological profile is uncharacterized, which is an advantage for researchers seeking an unexplored chemical space probe but a risk for those expecting pre-validated target engagement.

Biological Profiling Chemical Probe Development Data Transparency

Molecular Weight Differentiation: 406.5 Da vs. 421.5 Da for the ChEMBL CHEMBL2139807 Analog Determines Ligand Efficiency Potential

The target compound has a molecular weight of 406.5 g/mol [1]. The closest ChEMBL-annotated analog, CHEMBL2139807 (C₂₀H₂₄FN₃O₄S), has a molecular weight of 421.49 g/mol—a difference of +15 Da attributable to an additional carbon and oxygen atom in the scaffold [2]. Although CHEMBL2139807 has 5 annotated potency records across membrane receptors, enzymes, and transcription factors (max phase: preclinical), no direct structural identity exists between the two compounds [2]. The lower molecular weight of the target compound positions it more favorably within lead-like chemical space (MW < 400–450 Da optimal) and yields a higher per-atom ligand efficiency potential if equipotent activity can be demonstrated through future profiling [1].

Ligand Efficiency Fragment-Based Drug Design Molecular Weight Optimization

Validated Application Scenarios for 3-Fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide Based on Quantitative Differentiation Evidence


Chemical Probe for De Novo Target Deconvolution in the Sulfonyl-Piperazinyl-Benzamide Chemotype Space

Given the total absence of annotated bioactivity data in PubChem and ChEMBL [1][2], this compound is ideally suited for chemoproteomic and phenotypic screening campaigns aimed at identifying novel molecular targets within the underexplored 3-fluorobenzamide-sulfonyl-piperazine subspace. Its XLogP3-AA of 1.8 and TPSA of 91 Ų [1] provide a favorable starting point for cell permeability, while the lack of prior annotation eliminates intellectual property entanglements common with pre-characterized analogs like SB-225002 .

Structure-Activity Relationship (SAR) Comparator for Meta-Fluoro Pharmacophore Exploration

Researchers exploring the impact of fluorine positional isomerism on benzamide-piperazine-sulfonamide bioactivity can deploy this compound as the definitive 3-fluoro (meta) comparator against its 4-fluoro (para) analog (CAS 1021258-89-8) [1]. The established finding that positional isomerism in related benzamide-sulfonamide hybrids can alter cytotoxicity IC₅₀ values by >4-fold across cancer cell lines [2] supports the use of this compound in systematic SAR matrix studies.

Linker Optimization Studies Targeting CXCR and Related GPCR Chemokine Receptors

Patent evidence demonstrates that propyl-linked sulfonyl-piperazine derivatives can achieve low nanomolar potency (IC₅₀ = 3.9 nM) at CXCR3 [1]. The target compound, with its 3-carbon propyl spacer, 7 rotatable bonds, and 3-fluorobenzamide terminus, provides a distinct linker-length phenotype for exploring chemokine receptor pharmacology, differentiating it from shorter ethyl-linked congeners that exhibit altered SAR profiles in FLIPR-based antagonist assays [1].

Property-Based Lead Optimization Starting Point with Favorable Ligand Efficiency Potential

With a molecular weight of 406.5 g/mol (15 Da lower than the closest ChEMBL-annotated analog CHEMBL2139807 at 421.49 g/mol) [1][2], this compound occupies a more favorable position in lead-like chemical space. Its moderate lipophilicity (XLogP3-AA = 1.8), 7 H-bond acceptors, and TPSA of 91 Ų [1] collectively satisfy Lipinski and Veber criteria, supporting its use as a starting scaffold for fragment growth or property-driven multiparameter optimization programs.

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